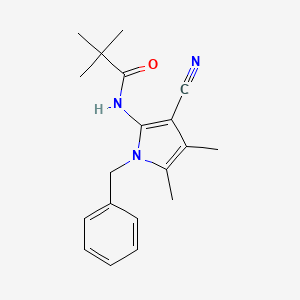

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide

Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide is a substituted pyrrole derivative featuring a benzyl group at the 1-position, a cyano group at the 3-position, methyl groups at the 4- and 5-positions, and a 2,2-dimethylpropanamide moiety at the 2-position of the pyrrole ring. The 4,5-dimethyl groups contribute steric bulk, likely influencing solubility and molecular packing. The 2,2-dimethylpropanamide group provides steric hindrance, which may modulate reactivity or binding interactions in biological systems.

Properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-13-14(2)22(12-15-9-7-6-8-10-15)17(16(13)11-20)21-18(23)19(3,4)5/h6-10H,12H2,1-5H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSRGTSLHKCAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)C(C)(C)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base.

Amidation: The final step involves the formation of the amide bond, typically through the reaction of the pyrrole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the cyano group or electrophilic substitution at the benzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines or other reduced forms of the cyano group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide is with a molecular weight of 309.41 g/mol. The compound features a pyrrole ring substituted with a cyano group and a benzyl moiety, which contributes to its biological activity.

Antineoplastic Activity

One of the most promising applications of this compound is in the treatment of various cancers. Studies have indicated that derivatives of this compound may exhibit antitumor properties. For instance, the compound has been associated with the treatment of:

- Triple-negative breast cancer

- Acute myeloid leukemia

- Prostate cancer

These findings suggest that the compound could be effective against malignancies characterized by specific phenotypes or drug resistance patterns, making it a candidate for further research in oncological therapies .

Anti-inflammatory and Immunomodulatory Effects

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions such as psoriasis and other autoimmune disorders. The ability to modulate immune responses positions this compound as a potential therapeutic agent in immunology .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that ensure the correct formation of its complex structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Cancer Treatment : A study involving animal models demonstrated significant tumor reduction when treated with this compound compared to control groups. The results indicated a potential pathway for developing new cancer therapies.

- Immunomodulatory Effects : In vitro studies showed that the compound could downregulate pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, the cyano group can participate in hydrogen bonding, while the benzyl group can engage in hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Effects

- 4,5-positions : The dimethyl groups in the target compound and ’s analog reduce steric bulk compared to the diphenyl groups in ’s compound, which may increase conformational flexibility .

- The 2-methylpropanamide in ’s compound offers intermediate steric bulk, balancing reactivity and stability .

Research Findings and Hypotheses

Steric Effects : The 2,2-dimethylpropanamide group in the target compound likely reduces enzymatic degradation compared to less hindered amides, as seen in other drug candidates .

Solubility : The diphenyl groups in ’s compound may lower aqueous solubility compared to the dimethyl-substituted target compound, aligning with trends in structure-property relationships .

Reactivity : The chloroacetamide in ’s compound could undergo hydrolysis or cross-coupling reactions, whereas the target’s dimethylpropanamide is expected to be more stable .

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores its biological activities, focusing on its anticancer properties, mechanism of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 296.42 g/mol. Its structure features a pyrrole ring substituted with a benzyl group and a cyano group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N3 |

| Molecular Weight | 296.42 g/mol |

| CAS Number | 478033-01-1 |

| Physical Form | Solid |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells by modulating autophagy pathways and inhibiting mTORC1 activity .

Mechanism of Action:

- Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of LC3-II and abnormal LC3 labeled punctae under starvation/refeed conditions.

- Cytotoxicity : In vitro studies demonstrated that the compound exhibits concentration-dependent cytotoxicity in various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the pyrrole ring and substitution patterns significantly influence the biological activity of these compounds. For example, the presence of electron-withdrawing groups enhances antiproliferative effects .

Case Study 1: MIA PaCa-2 Cells

A study focused on MIA PaCa-2 cells revealed that this compound and its analogs reduced cell viability significantly at concentrations as low as 50 µM. The mechanism was linked to increased autophagy and decreased mTORC1 activity.

Case Study 2: In Vivo Studies

In vivo studies using mouse models showed that administration of the compound resulted in reduced tumor growth rates compared to controls. This suggests potential for further development as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. A common approach involves reacting cyanoacetamide derivatives with substituted pyrrole intermediates under controlled conditions. For example, ethanol and piperidine at 0–5°C facilitate cyclization and stabilization of the pyrrole core . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization.

- Catalyst selection : Pd₂dba₃ with X-Phos or S-Phos ligands enhances coupling efficiency in aryl amination steps .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (e.g., 46–63% for analogous compounds) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (δ 1.2–1.4 ppm for dimethyl groups; δ 7.2–7.5 ppm for benzyl aromatic protons) confirm substitution patterns .

- Mass spectrometry : HRMS (e.g., [M+H]⁺ at m/z 323.18) validates molecular weight .

- X-ray crystallography : SHELX software refines crystal structures, identifying hydrogen bonding (C—H···O) and torsion angles critical for stability .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and goggles are mandatory. Avoid skin contact due to potential sensitization (H317 hazard) .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., LiHMDS) .

- Waste disposal : Segregate halogenated byproducts (e.g., chloroacetamide derivatives) for professional hazardous waste management .

Q. What preliminary bioactivity data exist for this compound?

Methodological Answer: While direct data on this compound is limited, structural analogs (e.g., pyrido[2,3-d]pyrimidines) show antifolate activity. Key assays include:

- DHFR inhibition : IC₅₀ values measured via enzymatic assays using recombinant dihydrofolate reductase .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to DHFR, focusing on hydrogen bonds between the propanamide group and Arg28/Val115 residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, analyzing RMSD (<2 Å for stable binding) .

- QSAR : Correlate substituent effects (e.g., benzyl vs. naphthyl groups) with bioactivity using Hammett parameters .

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

- SHELX refinement : Resolves discrepancies between NMR-derived rotamers and solid-state structures. For example, C—H···O interactions stabilize planar conformations despite flexible benzyl groups .

- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, improving R₁ values (<0.05) .

Q. What strategies address low yields in scale-up synthesis?

Methodological Answer:

- Catalyst loading : Reduce Pd₂dba₃ from 5 mol% to 2 mol% with microwave-assisted heating (80°C, 30 min) to maintain efficiency .

- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates, achieving >90% conversion .

- Inline analytics : Use HPLC-MS to monitor reaction progress and isolate bottlenecks (e.g., imine formation) .

Q. How are spectroscopic anomalies (e.g., split NMR peaks) interpreted?

Methodological Answer:

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

Q. How can data contradictions between computational predictions and experimental results be reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.